2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide
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Overview
Description
2-[4-(Acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide: is a synthetic compound that belongs to the indole family. Indole derivatives have garnered significant interest due to their various biological activities. The indole nucleus, characterized by its benzopyrrole structure, plays a crucial role in the synthesis of several drug molecules and natural products . Physically, it appears as a crystalline, colorless substance with a distinct odor.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Fischer indole synthesis , which allows for the construction of the indole ring. For instance, the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) yields the tricyclic indole compound .
Reaction Conditions:: The specific reaction conditions for synthesizing 2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide may vary, but typically involve suitable reagents and solvents.
Industrial Production:: While industrial-scale production methods are proprietary, laboratories can synthesize this compound using established protocols.
Chemical Reactions Analysis
Types of Reactions:: 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide can undergo various reactions, including:
- Electrophilic substitutions due to the excess π-electron delocalization in the indole ring.
- Oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:: Reagents such as acids, bases, and catalysts play a crucial role in these reactions. Specific conditions depend on the desired transformation.
Major Products:: The products formed from these reactions may include modified indole derivatives or related compounds.
Scientific Research Applications
Chemistry:: Researchers explore its use as a building block for more complex molecules, especially those with potential pharmacological properties.
Biology and Medicine::Antiviral Activity: Some indole derivatives exhibit antiviral properties against viruses like influenza A and Coxsackie B4.
Antioxidant and Anti-inflammatory Effects: These compounds may protect against oxidative stress and inflammation.
Anticancer Potential: Investigations continue into their role in cancer therapy.
Industry:: Indole derivatives find applications in the pharmaceutical and agrochemical industries.
Mechanism of Action
The exact mechanism by which 2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare its properties with other indole derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C21H18N4O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C21H18N4O2/c1-14(26)23-19-8-3-9-20-16(19)10-12-25(20)13-21(27)24-18-7-2-6-17-15(18)5-4-11-22-17/h2-12H,13H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
DFYZDEZNUMPOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC4=C3C=CC=N4 |
Origin of Product |
United States |
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